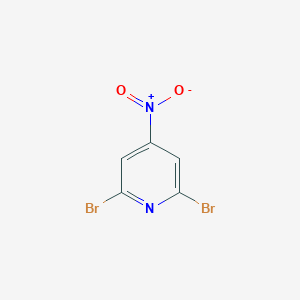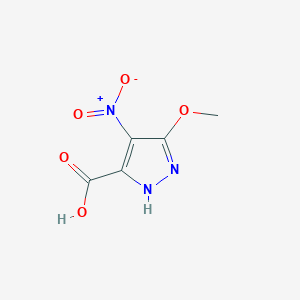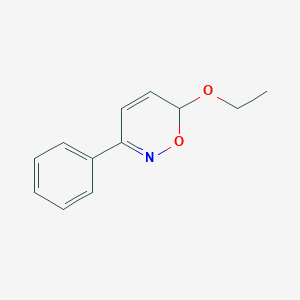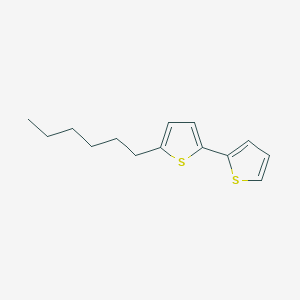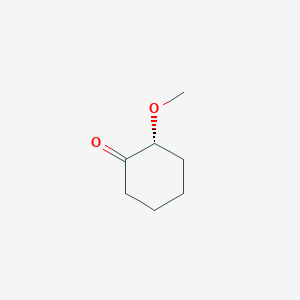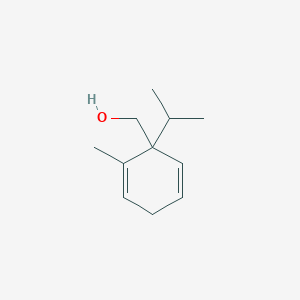
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has shown potential applications in various scientific fields. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been tested as a natural pesticide and antifungal agent. In industry, it has been explored as a potential precursor for the synthesis of new materials.
Mechanism Of Action
The mechanism of action of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is still under investigation. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation.
Biochemical And Physiological Effects
Studies have shown that (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has both biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have antifungal and insecticidal properties.
Advantages And Limitations For Lab Experiments
One advantage of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is that it is a natural compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol. One direction is to further investigate its anti-inflammatory and anti-cancer properties, including its potential use in combination with other drugs. Another direction is to study its potential as a natural pesticide and antifungal agent in agriculture. Finally, researchers can explore its potential as a precursor for the synthesis of new materials in industry.
Conclusion:
In conclusion, (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a natural compound with potential applications in medicine, agriculture, and industry. Its synthesis method is well-established, and its mechanism of action is still under investigation. Studies have shown that it has anti-inflammatory, anti-cancer, antifungal, and insecticidal properties. While there are advantages and limitations to using (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol can be synthesized through a multi-step process involving the reaction of cyclohexanone with isopropenyl acetate, followed by a Diels-Alder reaction with isoprene, and finally, a reduction with sodium borohydride. This method has been successfully used in the laboratory to produce high yields of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol.
properties
CAS RN |
166188-53-0 |
|---|---|
Product Name |
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2-methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C11H18O/c1-9(2)11(8-12)7-5-4-6-10(11)3/h5-7,9,12H,4,8H2,1-3H3 |
InChI Key |
ZJEIWQNXXWGAHB-UHFFFAOYSA-N |
SMILES |
CC1=CCC=CC1(CO)C(C)C |
Canonical SMILES |
CC1=CCC=CC1(CO)C(C)C |
synonyms |
2,5-Cyclohexadiene-1-methanol,2-methyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
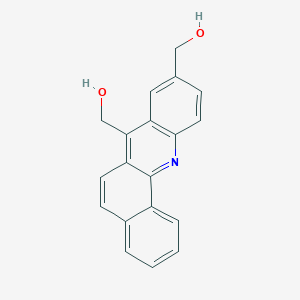
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
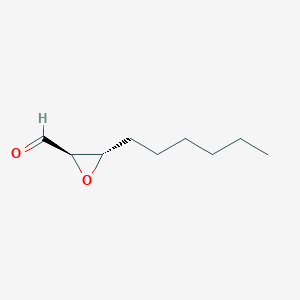
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
